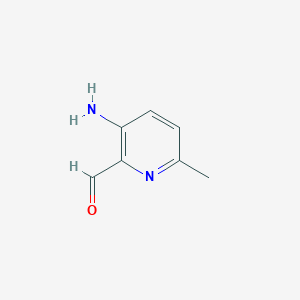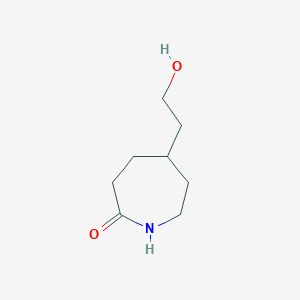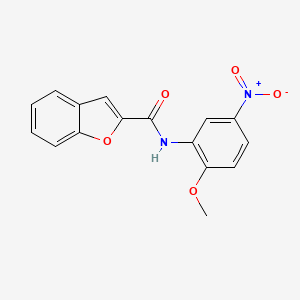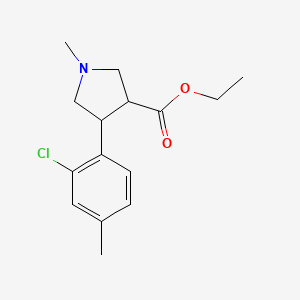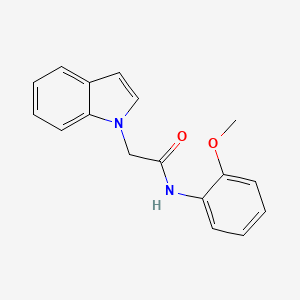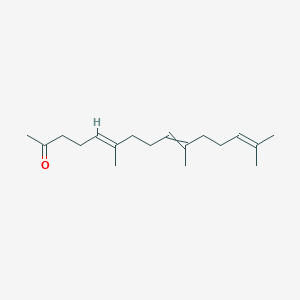
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to form the dioxidotetrahydrothiophene ring.
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors, such as urea and malononitrile, under acidic or basic conditions to form the tetrahydropyrimidine ring.
Coupling Reaction: The final step involves coupling the dioxidotetrahydrothiophene ring with the tetrahydropyrimidine ring using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression pathways.
類似化合物との比較
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but has a different heterocyclic ring, leading to different biological activities.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which affects its reactivity and applications.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its combination of the dioxidotetrahydrothiophene ring and the tetrahydropyrimidine ring, which imparts specific chemical and biological properties
特性
分子式 |
C9H9N3O4S |
|---|---|
分子量 |
255.25 g/mol |
IUPAC名 |
1-(1,1-dioxothiolan-3-yl)-2,4-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4S/c10-3-6-4-12(9(14)11-8(6)13)7-1-2-17(15,16)5-7/h4,7H,1-2,5H2,(H,11,13,14) |
InChIキー |
FXOSMMSENDTMLP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N2C=C(C(=O)NC2=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


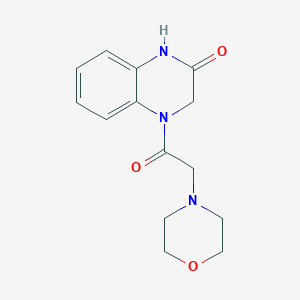
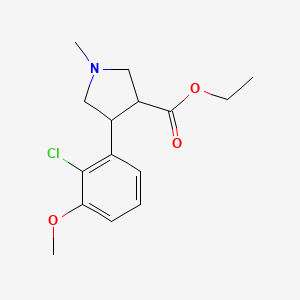
![[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
